![molecular formula C11H7N3O2S B1268265 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-on](/img/structure/B1268265.png)

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

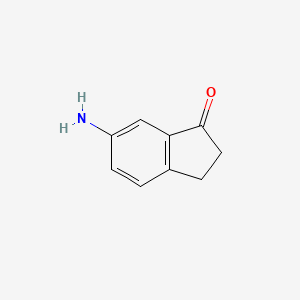

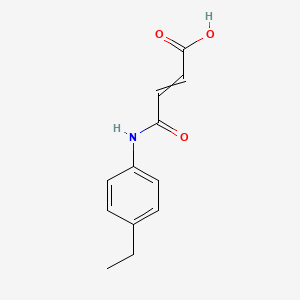

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Urease-Hemmung

Diese Verbindung wurde auf ihr Potenzial als Urease-Inhibitor untersucht. Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid katalysiert, ein kritischer Prozess für bestimmte Bakterien wie Helicobacter pylori. Die Hemmung dieses Enzyms kann helfen, Infektionen zu behandeln, die durch diese Bakterien verursacht werden. Neuartige Derivate der Verbindung haben eine hohe Aktivität gegen Urease gezeigt, wobei ein Derivat eine inhibitorische Konzentration (IC50) von 2,85 µM aufwies, was darauf hindeutet, dass es ein vielversprechender Kandidat für weitere Untersuchungen sein könnte .

Antibakterielle Aktivität

Derivate von 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-on wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften getestet. Diese Verbindungen haben eine signifikante Aktivität gegen verschiedene Mikroorganismen gezeigt, darunter E. coli, B. mycoides und C. albicans. Einige Derivate haben andere übertroffen, was das Potenzial für eine Optimierung bei der Entwicklung potenter antimikrobieller Wirkstoffe zeigt .

Antikrebs-Potenzial

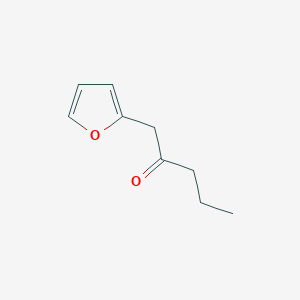

Die Modifikation der Stammverbindung durch den Ersatz der Phenylgruppe durch Furan- oder Thiophenringe hat zu einer signifikanten Steigerung der in-vitro-Antikrebsaktivität geführt. Dies deutet darauf hin, dass die Struktur der Verbindung fein abgestimmt werden kann, um ihre Wirksamkeit gegen Krebszellen im Vergleich zu Standardmedikamenten wie Adriamycin zu verbessern .

Zytotoxizität gegen Krebszelllinien

Es wurden auch Studien durchgeführt, um die zytotoxischen Wirkungen von This compound-Derivaten auf verschiedene Leukämiezelllinien und die HeLa-Zervixkarzinom-Zelllinie des Menschen zu untersuchen. Diese Bewertungen sind entscheidend, um die potenziellen therapeutischen Anwendungen dieser Verbindungen bei der Behandlung von Krebs zu bestimmen .

Gerüst für antimikrobielle Wirkstoffe

Das 2-Amino-1,3,4-thiadiazol-Gerüst, das Teil der Struktur der Verbindung ist, wurde als ein vielversprechender Rahmen für die Entwicklung neuer antimikrobieller Wirkstoffe identifiziert. Untersuchungen haben gezeigt, dass bestimmte Derivate eine starke antibakterielle Aktivität gegen grampositive Mikroorganismen wie B. subtilis und S. aureus aufweisen .

Enzym-Interaktionsstudien

Molekular-Docking-Studien wurden durchgeführt, um zu verstehen, wie Derivate von This compound mit den aktiven Zentren von Enzymen wie Urease interagieren. Diese Studien helfen bei der Vorhersage der Bindungsaffinitäten und der potenziellen inhibitorischen Wirkungen der Verbindungen, was die Entwicklung effektiverer Enzyminhibitoren lenkt .

Wirkmechanismus

Target of Action

The primary target of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .

Result of Action

The inhibition of the urease enzyme by 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one results in the disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia, thereby inhibiting the survival of certain bacteria, such as Helicobacter pylori . The compound’s inhibitory activity against the urease enzyme has been proven to be high, with an IC50 of 2.85 µM .

Biochemische Analyse

Biochemical Properties

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor by binding to the active site and preventing the enzyme’s catalytic activity . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one exhibits interactions with various proteins, including those involved in cell signaling pathways and metabolic processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the protein’s function .

Cellular Effects

The effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one has demonstrated the ability to inhibit the proliferation of cancer cells by disrupting DNA replication and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one may undergo degradation, leading to a gradual decrease in its efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one interacts with enzymes involved in the tricarboxylic acid cycle, affecting the levels of intermediates and overall metabolic flux .

Transport and Distribution

The transport and distribution of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross cellular membranes efficiently due to its lipophilic nature, allowing it to accumulate in various cellular compartments . Once inside the cell, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can bind to intracellular proteins, facilitating its distribution and localization within specific tissues .

Subcellular Localization

The subcellular localization of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications play a role in directing 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one to specific subcellular compartments, enhancing its efficacy and specificity .

Eigenschaften

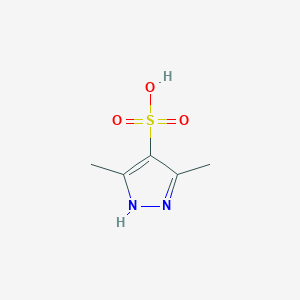

IUPAC Name |

3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIZHKBAWQQCFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)